1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine
CAS No.: 887589-96-0
Cat. No.: VC15906134
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine - 887589-96-0](/images/structure/VC15906134.png)
Specification
CAS No. | 887589-96-0 |
---|---|
Molecular Formula | C15H21FN2O2 |
Molecular Weight | 280.34 g/mol |
IUPAC Name | tert-butyl 3-[(2-fluoroanilino)methyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3 |
Standard InChI Key | PQKSCHQUSWBHGT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound has the molecular formula C₁₅H₂₁FN₂O₂ and a molecular weight of 280.34 g/mol . Its IUPAC name is tert-butyl 3-[[(2-fluorophenyl)amino]methyl]azetidine-1-carboxylate, reflecting the presence of a Boc (tert-butyloxycarbonyl) protecting group and a 2-fluorophenylamino methyl side chain. Key identifiers include:
The Boc group stabilizes the azetidine ring during synthetic manipulations, while the fluorophenyl moiety enhances metabolic stability and binding affinity in bioactive molecules .
Spectroscopic and Computational Properties
Computational analyses predict 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a topological polar surface area of 55.8 Ų . These properties suggest moderate solubility in polar solvents, aligning with trends observed in similar Boc-protected azetidines . The presence of fluorine introduces electronegativity, influencing dipole moments and intermolecular interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine typically involves multi-step sequences:
Step 1: Boc Protection of Azetidine
Azetidine-3-carboxylic acid is converted to its methyl ester hydrochloride, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . This yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.
Step 2: Reduction to Hydroxymethyl Intermediate
The ester group is reduced using hydride agents like Red-Al or sodium borohydride to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
Step 3: Functionalization with 2-Fluoroaniline
The hydroxymethyl group is activated via sulfonylation (e.g., using tosyl chloride) and displaced by 2-fluoroaniline in a nucleophilic substitution or reductive amination reaction . Sodium triacetoxyborohydride is often employed for reductive amination to minimize side reactions .
Process Optimization
Patent WO2018108954A1 highlights critical purification steps, such as treating intermediates with 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce chlorinated byproducts to <1% . Fluorination steps using tetrabutylammonium fluoride (TBAF) ensure high yields while avoiding harsh conditions .
Physicochemical Properties
Stability and Reactivity
The Boc group confers stability under basic and nucleophilic conditions but is cleavable under acidic environments (e.g., trifluoroacetic acid) . The azetidine ring’s strain enhances reactivity, facilitating ring-opening reactions in downstream modifications .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a precursor in synthesizing fluorinated azetidine derivatives, which are increasingly used in drug discovery. For example, similar structures are intermediates in estrogen receptor modulators and kinase inhibitors .
Biological Activity
While direct pharmacological data for this compound are unavailable, fluorinated azetidines are known to enhance blood-brain barrier penetration and target selectivity . The 2-fluorophenyl group may interact with aromatic residues in enzyme active sites, as seen in FDA-approved fluorinated drugs .
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